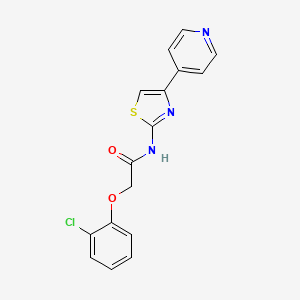

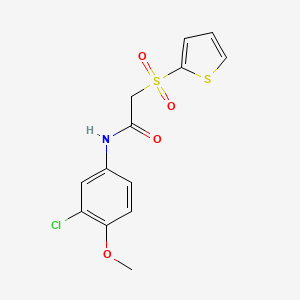

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including condensation and cyclocondensation, to introduce specific functional groups and achieve the desired molecular structure. For instance, compounds with the acetamide moiety have been synthesized using starting materials such as 2-chloronicotinonitrile, leading to the formation of novel compounds through reactions confirmed by NMR, IR, and MS (Zhou Bing-se, 2013).

Molecular Structure Analysis

The molecular structure of related acetamide compounds reveals significant interactions that influence the overall stability and reactivity of the molecule. For example, in a study of a different acetamide compound, the chlorophenyl ring was oriented at an angle relative to the thiazole ring, with molecules linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner along the crystal axis (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The reactivity of acetamide derivatives with various functional groups has been explored in different studies. For instance, the chemical oxidation of acetamide compounds with peracetic acid, m-chloroperbenzoic acid, and OXONE has been shown to generate multiple products, characterized by spectroscopic methods and confirmed by X-ray crystallography (Sylvie L. Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility and crystalline structure, are closely related to their molecular structure. For example, the crystallographic analysis of related compounds has provided insights into their geometric configuration and intermolecular interactions, which play a crucial role in determining their physical characteristics (N. Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties of acetamide compounds, including their reactivity towards various chemical reagents and their behavior in different chemical reactions, are determined by the presence of specific functional groups. Studies have shown that these compounds can undergo cyclocondensation reactions with oxalyl chloride, leading to the formation of heterocyclic assemblies with significant yields (K. Obydennov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Oxidation Reactivity and Synthetic Routes

Synthetic routes to related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, have been described, providing insights into the chemical oxidation processes and the characterization of new compounds through spectroscopic methods and X-ray crystallography. This research lays the groundwork for understanding the reactivity and potential applications of related acetamide compounds in various chemical reactions and product formations (Pailloux et al., 2007).

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies, showing that certain compounds can act as effective corrosion inhibitors in acidic and oil mediums. This application is significant for industrial processes where corrosion resistance is crucial for the longevity and reliability of metal components (Yıldırım & Çetin, 2008).

Molecular Structure and Intermolecular Interactions

The crystal structure of a related acetamide compound has been analyzed, revealing the orientation of molecular components and the formation of intermolecular interactions, which are essential for understanding the compound's physical properties and potential applications in materials science (Saravanan et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some bioactive benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their interactions with biological targets like Cyclooxygenase 1 (COX1) have been explored, indicating potential biomedical applications (Mary et al., 2020).

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of various heterocyclic compounds using related acetamide derivatives as precursors. These compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties (Savchenko et al., 2020).

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-3-1-2-4-14(12)22-9-15(21)20-16-19-13(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDLSEAEBSCDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330311 | |

| Record name | 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |

CAS RN |

878923-25-2 | |

| Record name | 2-(2-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)